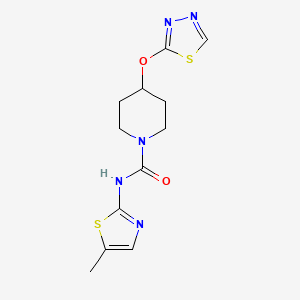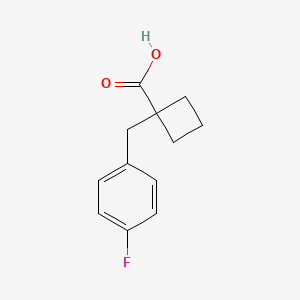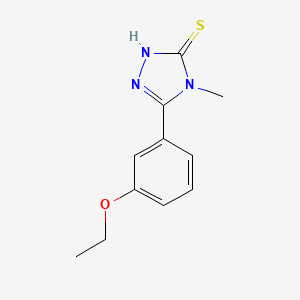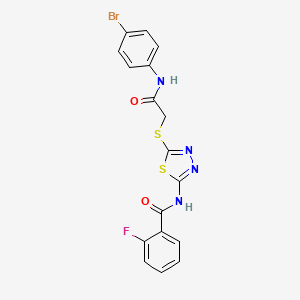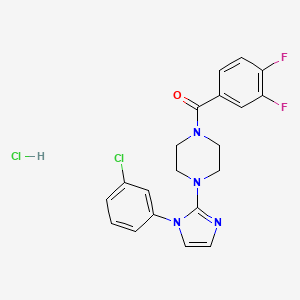
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2F2N4O and its molecular weight is 439.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds related to "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride" involves complex chemical processes, including the use of piperazine and imidazole derivatives. Studies have explored the synthesis of related compounds, demonstrating the involvement of reductive amination methods, amidation, Friedel-Crafts acylation, and hydration processes to achieve the desired chemical structures. The synthesized compounds are characterized by various spectral and elemental analyses to confirm their structures, indicating a rigorous and detailed approach to understanding their chemical properties (Zheng Rui, 2010).
Anticancer and Antituberculosis Potential
Research has been conducted on the anticancer and antituberculosis activities of compounds structurally similar to "this compound". These studies reveal that certain derivatives exhibit significant in vitro anticancer activity against specific cancer cell lines, such as human breast cancer cells. Similarly, the antituberculosis potential of these compounds has been evaluated, showing notable effectiveness against the Mycobacterium tuberculosis strain. Such findings underscore the potential therapeutic applications of these compounds in treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Antimicrobial Activities
Derivatives of "this compound" have been investigated for their antimicrobial properties. Studies have synthesized and tested various related compounds for their antibacterial and antifungal activities. These investigations have highlighted the potential of such compounds to act as broad-spectrum antimicrobial agents, providing a basis for further exploration into their use as antibiotics or antifungal treatments (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).
Anticancer Mechanisms
The anticancer mechanisms of compounds similar to "this compound" have been a subject of investigation. Research has focused on the synthesis of novel derivatives and their evaluation in terms of cytotoxic activities against various cancer cell lines. Through bioisosteric substitution and rearrangement of groups, researchers aim to enhance the cytotoxicity of these compounds. Some derivatives have shown promising results in inhibiting cancer cell growth, indicating the potential for these compounds in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020).
特性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWFHMABVQEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)
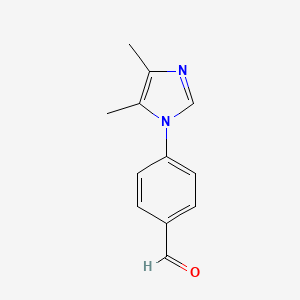
![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)
![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

